molecular formula C20H30FN3O9 B601174 5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine CAS No. 1262133-66-3

5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine

Numéro de catalogue: B601174
Numéro CAS: 1262133-66-3
Poids moléculaire: 475.48
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “5’-Deoxy-2’-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine” is related to Capecitabine . It is a labelled Capecitabine impurity . The molecular formula is C20H19D11FN3O9 .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine, commonly known as capecitabine, has been extensively studied in the context of its synthesis and structural analysis. Han Li (2010) describes a key intermediate of capecitabine prepared from 1,2,3-O-triacetyl-5-deoxy-D-ribose and trimethylsilyl protected 5-fluorocytosine, achieving an overall yield of 70% (Li, 2010). Similarly, J. Rohlíček et al. (2009) provide insights into the crystal structure of capecitabine, revealing the presence of intermolecular hydrogen bonds and electrostatic interactions in the crystal packing (Rohlíček et al., 2009).

Tumor-Activated Cytotoxic Agents

A significant aspect of capecitabine’s research is its role as a tumor-activated cytotoxic agent. J. Verweij (1999) highlights that capecitabine is metabolized in the body to produce 5-fluorouracil (5-FU), predominantly in tumor tissues, which enhances its efficacy while minimizing side effects. This selective metabolism was confirmed in patients with colorectal cancer, where concentrations of 5-FU were significantly higher in the primary tumor compared to adjacent healthy tissue (Verweij, 1999).

Imaging in Cancer Diagnosis

X. Fei et al. (2004) explored the potential of fluorine-18 labeled capecitabine as a radiotracer for positron emission tomography (PET) in imaging enzymes in cancers. Their study demonstrates the feasibility of using this compound for diagnostic purposes in various malignancies (Fei et al., 2004).

Enzymatic Deamination Studies

Research by W. Kreis et al. (1978) investigates the structural requirements for the enzymatic deamination of cytosine nucleosides. Their findings indicate that the modification of the aglycon, such as the substitution with a fluorine atom at C(5), significantly impacts the deamination velocity, shedding light on the biochemical interactions of similar compounds (Kreis et al., 1978).

Mécanisme D'action

Target of Action

The primary target of 2’-(5’-Deoxy-Beta-D-ribofuranosyl) Capecitabine, also known as Capecitabine, is the enzyme thymidylate synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

Capecitabine is a prodrug that is enzymatically converted to 5-fluorouracil (5-FU) in the tumor . The conversion to 5-FU occurs preferentially in tumor cells due to the higher concentration of the converting enzymes, leading to a targeted cytotoxic effect . Once converted to 5-FU, it inhibits thymidylate synthase, blocking the methylation of deoxyuridylic acid to thymidylic acid, thereby interfering with DNA synthesis .

Biochemical Pathways

The inhibition of thymidylate synthase leads to a decrease in dTMP, causing an imbalance in the nucleotide pool that disrupts DNA synthesis and repair . This disruption can lead to DNA damage and apoptosis, or programmed cell death, in rapidly dividing cancer cells .

Pharmacokinetics

The pharmacokinetic properties of Capecitabine are characterized by its rapid and extensive absorption, with a time to peak concentration of approximately 1.5 hours . It undergoes hepatic metabolism to form inactive metabolites, and is then further metabolized in tissues to form the active moiety, fluorouracil . The elimination half-life is approximately 0.75 hours .

Result of Action

The result of Capecitabine’s action is the inhibition of tumor growth and proliferation. By disrupting DNA synthesis and inducing apoptosis, Capecitabine can effectively target and kill rapidly dividing cancer cells .

Action Environment

The efficacy and stability of Capecitabine can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor microenvironment is crucial for the conversion of Capecitabine to its active form . Additionally, factors such as pH and the presence of other drugs can also impact the drug’s action .

Propriétés

IUPAC Name

pentyl N-[1-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-15(13(26)10(3)31-17)33-18-14(27)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29)/t9-,10-,12-,13-,14-,15-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJRATXGRKMYFE-YXUPXXBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)OC3C(C(C(O3)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)O[C@H]3[C@@H]([C@@H]([C@H](O3)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262133-66-3
Record name 5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262133663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1262133-66-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5'-DEOXY-2'-O-(5-DEOXY-.BETA.-D-RIBOFURANOSYL)-5-FLUORO-N-((PENTYLOXY)CARBONYL)CYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67D6KLZ2OQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
Reactant of Route 2
5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
Reactant of Route 3
5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
Reactant of Route 4
5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
Reactant of Route 5
5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
Reactant of Route 6
5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.